molecular formula C8H8FIO2 B14764979 1,4-Dimethoxy-2-fluoro-3-iodobenzene

1,4-Dimethoxy-2-fluoro-3-iodobenzene

Cat. No.: B14764979
M. Wt: 282.05 g/mol
InChI Key: YGJMRDMPQRDLLH-UHFFFAOYSA-N
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Description

2-Fluoro-3-iodo-1,4-dimethoxybenzene is an aromatic compound with the molecular formula C8H8FIO2 It is a derivative of benzene, where the hydrogen atoms are substituted by fluorine, iodine, and methoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-3-iodo-1,4-dimethoxybenzene typically involves electrophilic aromatic substitution reactions. One common method is the iodination of 2-fluoro-1,4-dimethoxybenzene using iodine and an oxidizing agent such as nitric acid or hydrogen peroxide. The reaction is usually carried out in an organic solvent like acetic acid or dichloromethane at a controlled temperature to ensure the selective substitution of the iodine atom at the desired position .

Industrial Production Methods

Industrial production of 2-Fluoro-3-iodo-1,4-dimethoxybenzene may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-3-iodo-1,4-dimethoxybenzene can undergo various types of chemical reactions, including:

Common Reagents and Conditions

    Electrophilic Substitution: Reagents such as bromine, chlorine, or nitrating agents in the presence of a catalyst like iron or aluminum chloride.

    Nucleophilic Substitution: Strong nucleophiles like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, electrophilic substitution can yield halogenated derivatives, while nucleophilic substitution can produce various substituted aromatic compounds .

Scientific Research Applications

2-Fluoro-3-iodo-1,4-dimethoxybenzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Fluoro-3-iodo-1,4-dimethoxybenzene involves its interaction with various molecular targets. The presence of electron-withdrawing and electron-donating groups on the aromatic ring can influence its reactivity and binding affinity to different enzymes and receptors. The compound can participate in electrophilic and nucleophilic reactions, affecting cellular pathways and biochemical processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Fluoro-3-iodo-1,4-dimethoxybenzene is unique due to the combination of fluorine, iodine, and methoxy groups on the benzene ring. This specific arrangement of substituents imparts distinct electronic and steric properties, making it valuable for targeted chemical synthesis and research applications .

Properties

Molecular Formula

C8H8FIO2

Molecular Weight

282.05 g/mol

IUPAC Name

2-fluoro-3-iodo-1,4-dimethoxybenzene

InChI

InChI=1S/C8H8FIO2/c1-11-5-3-4-6(12-2)8(10)7(5)9/h3-4H,1-2H3

InChI Key

YGJMRDMPQRDLLH-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=C(C=C1)OC)I)F

Origin of Product

United States

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